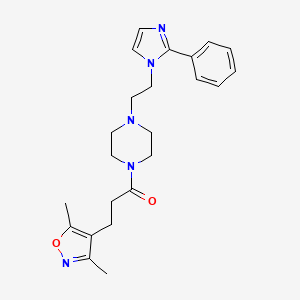

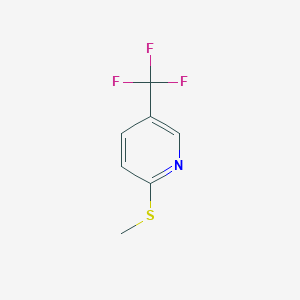

![molecular formula C20H21N3O4S B2607192 3-(1-(2-phenoxypropanoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034354-00-0](/img/structure/B2607192.png)

3-(1-(2-phenoxypropanoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound appears to be a complex organic molecule that contains a piperidine ring and a thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione moiety. Piperidine is a common motif in medicinal chemistry, known for its use in pharmaceuticals due to its amine character and the flexibility of the six-membered ring. Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound containing sulfur and nitrogen atoms, which is also a common structure in medicinal chemistry.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperidine ring, possibly through a cyclization reaction, followed by the introduction of the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione moiety. This could potentially be achieved through a condensation reaction or through a series of steps involving the formation of the pyrimidine ring followed by the introduction of the sulfur atom to form the thieno group.Molecular Structure Analysis

The molecular structure of this compound would likely be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. NMR would provide information about the hydrogen and carbon atoms in the molecule and their connectivity, while mass spectrometry would provide information about the molecular weight and possibly the structure of the molecule. X-ray crystallography could provide a detailed three-dimensional structure of the molecule if crystals of the compound can be obtained.Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the different functional groups present in the molecule. The piperidine ring might undergo reactions at the nitrogen atom, such as alkylation or acylation. The thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione moiety might undergo reactions at the carbonyl groups or at the carbon atoms adjacent to the carbonyl groups (the alpha-carbons).Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the piperidine ring and the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione moiety. These features could affect properties such as solubility, melting point, and acidity/basicity. These properties could be measured experimentally or predicted using computational chemistry methods.科学的研究の応用

Synthesis and Chemical Properties

The compound 3-(1-(2-phenoxypropanoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is part of a broader class of chemicals involved in the synthesis of polyfunctional fused heterocyclic compounds. Such chemicals are critical in the development of novel pharmacological agents due to their diverse biological activities. For instance, research by Hassaneen et al. (2003) focused on the synthesis of 2-thioxo-1,3-dihydroindeno[3,2-d]pyrimidino[4,5-b]pyridine-4,9-dione, a compound with structural similarities, highlighting the importance of thieno[3,2-d]pyrimidine derivatives in medicinal chemistry. This research underscores the utility of these compounds in generating new heterocyclic compounds with potential therapeutic applications (Hassaneen et al., 2003).

Biological Activities and Potential Therapeutic Applications

The thieno[3,2-d]pyrimidine scaffold is significant in drug discovery, particularly in anti-cancer research. Singh and Paul (2006) demonstrated that derivatives of 1,3-dialkylated-pyrimidin-2,4-diones, which share a similar core structure with the compound , show activity against human tumor cell lines. This finding suggests that modifications of the thieno[3,2-d]pyrimidine core could yield compounds with significant anti-cancer properties. The study's structure-activity relationship analysis indicates that specific substituents on the thieno[3,2-d]pyrimidine ring can enhance anti-cancer activities, offering insights into the design of new anticancer agents (Singh & Paul, 2006).

Moreover, El-Gazzar et al. (2006) explored the synthesis of thienopyrimidine derivatives due to their high biological activities, including acting as inhibitors of adenosine kinase and exhibiting antileukemia and anticancer activities. This research further supports the potential of thieno[3,2-d]pyrimidine derivatives in developing new therapeutic agents with broad-spectrum biological activities (El-Gazzar et al., 2006).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. Standard safety precautions should be taken when handling this compound, including the use of personal protective equipment and proper ventilation. Any specific hazards associated with this compound would need to be determined through experimental testing.

将来の方向性

Future research on this compound could involve further exploration of its synthesis and characterization, as well as investigation of its biological activity. This could involve testing the compound in various biological assays to determine its potential as a pharmaceutical or therapeutic agent. Additionally, modifications could be made to the structure of the compound to optimize its properties or biological activity.

Please note that this is a general analysis based on the structure of the compound and the classes of compounds it belongs to. For a more detailed and specific analysis, more information or experimental data would be needed.

特性

IUPAC Name |

3-[1-(2-phenoxypropanoyl)piperidin-4-yl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S/c1-13(27-15-5-3-2-4-6-15)18(24)22-10-7-14(8-11-22)23-19(25)17-16(9-12-28-17)21-20(23)26/h2-6,9,12-14H,7-8,10-11H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQLXFGTTYFCBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(CC1)N2C(=O)C3=C(C=CS3)NC2=O)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(2-phenoxypropanoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

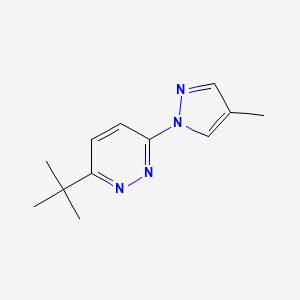

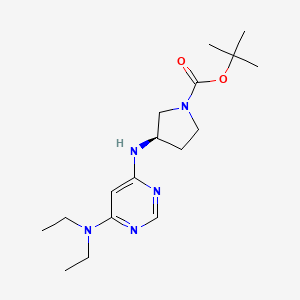

![2-[[2-(1H-indol-3-ylmethyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2607109.png)

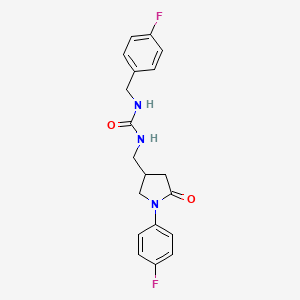

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)butanamide](/img/structure/B2607118.png)

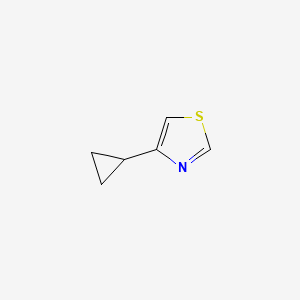

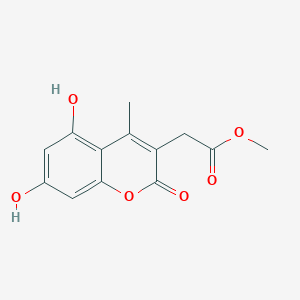

![Ethyl 2-amino-5-[(isopropylamino)carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B2607123.png)

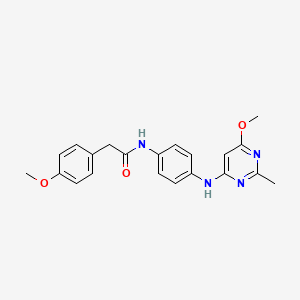

![Ethyl 4-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2607124.png)

![Ethyl 4-[2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2607126.png)

![4-Methyl-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2607129.png)